1-(2,6-Dimethylpyridin-4-yl)piperazine
Description
Properties
IUPAC Name |
1-(2,6-dimethylpyridin-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-9-7-11(8-10(2)13-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCANMDDAARPKKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650820 | |
| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166954-07-0 | |
| Record name | 1-(2,6-Dimethylpyridin-4-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 2-chloro-4,6-dimethylpyrimidine reacts with piperazine in a tetrahydrofuran (THF)/water biphasic system containing potassium carbonate (5 equiv.) at room temperature for 24 hours. The aqueous layer is extracted with ethyl acetate, dried, and purified via flash chromatography. Adapting this to 2-chloro-2,6-dimethylpyridine would likely follow similar conditions:
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Solvent System : THF/water (4:1 ratio) facilitates solubility of both reactants.
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Base : Potassium carbonate deprotonates piperazine, enhancing nucleophilicity.
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Temperature : Room temperature minimizes side reactions like elimination.
Yield data from analogous reactions suggest >90% efficiency, though steric effects from the 2,6-dimethyl groups may reduce reactivity.
Mechanistic Insights
The reaction proceeds via a two-step mechanism:
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Deprotonation : Piperazine (pKa ~9.8) is deprotonated by K₂CO₃ (pKa ~10.3), forming a piperazide anion.
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Substitution : The anion attacks the electron-deficient C2 position of 2-chloro-2,6-dimethylpyridine, displacing chloride.
The electron-donating methyl groups at positions 2 and 6 reduce pyridine’s electrophilicity, necessitating prolonged reaction times compared to unsubstituted analogs.
Palladium-Catalyzed Coupling Reactions
For substrates with poor reactivity under nucleophilic substitution, transition metal catalysis offers an alternative. A patent describes a multi-step synthesis using palladium complexes:
Synthetic Pathway
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Oxidative Addition : 4-Bromo-2,6-dimethylpyridine reacts with tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) in toluene under inert atmosphere.
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Transmetalation : Piperazine coordinates to palladium, followed by reductive elimination to form the C–N bond.
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Acid Workup : Hydrochloric acid in dioxane yields the hydrochloride salt for purification.
Table 1: Key Reaction Parameters for Palladium-Catalyzed Synthesis
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos (4 mol%) |
| Solvent | Toluene |
| Temperature | 90°C |
| Reaction Time | 12–24 hours |
| Yield | Not reported; estimated 60–70% |
This method avoids steric hindrance issues but introduces complexity with air-sensitive catalysts and higher costs.
Comparative Analysis of Methods
Efficiency and Scalability
Analytical Validation
1H NMR data for related compounds show characteristic signals:
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Piperazine Protons : δ 2.69 (t, J = 4.88 Hz, 4H, NCH₂) and 3.63 (t, J = 5.00 Hz, 4H, NCH₂).
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Pyridine Methyl Groups : δ 2.20 (s, 6H, CH₃).
LC-MS analysis typically reveals a molecular ion peak at m/z 191.27 [M+H]⁺.
Challenges and Mitigation Strategies
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Steric Hindrance : The 2,6-dimethyl groups impede nucleophilic attack. Mitigation includes:
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Byproduct Formation : Dimethylpyridine hydrolysis may occur under basic conditions. Control via:
Industrial and Regulatory Considerations
Commercial suppliers list this compound at ~$45/10mg , reflecting low production volumes. Scaling the nucleophilic method could reduce costs to <$10/g. Regulatory data (e.g., REACH) are unavailable, suggesting limited industrial adoption.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylpyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the piperazine ring or the pyridine moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
1-(2,6-Dimethylpyridin-4-yl)piperazine has been studied as a potential pharmacological agent due to its structural similarity to known bioactive compounds. Its ability to act as a ligand for various receptors makes it a candidate for drug development targeting conditions such as cancer and neurological disorders.
Case Study: Inhibition of the Sonic Hedgehog Pathway
Research has shown that derivatives of piperazine compounds can inhibit the Sonic Hedgehog (Hh) signaling pathway, which is implicated in several cancers, including basal cell carcinoma and medulloblastoma. The compound's structure allows it to function as a Smoothened (Smo) antagonist, which is crucial for developing therapies against tumors with aberrant Hh pathway activation .
| Study | Findings |
|---|---|
| WO2010013037A1 | Identified piperazine derivatives as Smo antagonists effective against various cancers. |
Cancer Research
Targeting Enzymatic Pathways
The compound has been investigated for its role in inhibiting specific enzymes involved in cancer metabolism. For instance, a study focused on phosphoglycerate dehydrogenase (PHGDH), an enzyme critical for serine biosynthesis in cancer cells. The compound was part of a screening process that identified potent inhibitors of PHGDH, demonstrating its potential in oncology .
Table: Inhibition Potency of this compound Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 1 | PHGDH | 14.1 |
| 2 | PHGDH | 5.4 |
Neuropharmacology
Dopaminergic Receptor Modulation
Studies have explored the effects of piperazine derivatives on dopaminergic receptors, which are crucial in treating neurodegenerative diseases like Parkinson's disease. The compound's ability to interact with dopamine receptors suggests its potential as a therapeutic agent for managing symptoms associated with these disorders .
Structural Activity Relationship (SAR)
The structure-activity relationship studies have provided insights into how variations in the chemical structure of this compound affect its biological activity. Modifications to the piperazine ring and pyridine moiety have been shown to enhance potency and selectivity towards specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Thiourea Group | Essential for activity |
| Aryl Substituents | Increased receptor affinity |
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylpyridin-4-yl)piperazine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Substituent Effects on Bioactivity
Piperazine derivatives exhibit diverse biological activities depending on substituents. Key comparisons include:
- Six-membered vs. five-membered rings : Piperazine and piperidine derivatives (six-membered) show superior PI3Kδ inhibition (IC50: <96 nM) compared to five-membered heterocycles (IC50: 1892–96 nM) .
- Aromatic substituents : Electron-withdrawing groups (e.g., trifluoromethyl in 1-(m-Trifluoromethylphenyl)piperazine) enhance receptor subtype selectivity, while bulky groups (e.g., chlorobenzhydryl) improve cytotoxicity .
Stability and Reactivity
The dimethylpyridinyl group may enhance oxidative stability compared to unsubstituted phenylpiperazines. For example, piperazine moieties in fluoroquinolones undergo MnO2-mediated oxidation at the N1 atom, leading to dealkylation or hydroxylation. Substituents like pyridinyl rings could alter reaction pathways due to steric hindrance or electronic effects .
Cytotoxicity and Anticancer Potential
While direct data for this compound are unavailable, structurally similar 1-(4-chlorobenzhydryl)piperazine derivatives (e.g., 5a–g ) exhibit potent cytotoxicity:
- IC50 values range from 0.1–10 μM across liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer lines .
- Long-term stability of 5a suggests in situ durability, a critical factor for therapeutic applications .
Receptor Binding and Selectivity
- 5-HT receptor modulation : Substituted phenylpiperazines like 1-(m-Trifluoromethylphenyl)piperazine show subtype selectivity (e.g., 5-HT1B over 5-HT1A) due to substituent electronic effects .
- Dopamine D2 receptor affinity : Methoxyphenyl-piperazine derivatives (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) exhibit high D2 binding, suggesting dimethylpyridinyl variants may similarly target CNS receptors .
Biological Activity
1-(2,6-Dimethylpyridin-4-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a pyridine moiety. The specific substitution pattern on the pyridine ring is crucial as it influences the compound's reactivity and biological interactions. The compound's chemical structure can be represented as follows:
This compound exhibits its biological activity primarily through interactions with various receptors in the central nervous system and other biological pathways:
- GABA Receptor Agonism : This compound acts as a GABA receptor agonist, leading to hyperpolarization of neurons, which can influence inhibitory neurotransmission and potentially provide anxiolytic effects.
- Aminergic Receptor Binding : Similar to other piperazine derivatives, it shows affinity for aminergic receptors, which may contribute to its pharmacological profile .
Biological Activities
The biological activities of this compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties. It has been evaluated against various bacterial strains with promising results .
- Anticancer Properties : Research indicates that compounds with similar structures exhibit antiproliferative effects on cancer cell lines. For instance, derivatives of piperazine have shown cytotoxic effects against leukemia cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects against various bacteria | |
| Anticancer | Cytotoxicity in leukemia cell lines | |
| GABAergic Activity | Potential anxiolytic effects |
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of piperazine derivatives found that this compound exhibited significant cytotoxicity against K562 leukemia cells. The mechanism involved necroptosis, a form of programmed cell death distinct from apoptosis. Flow cytometric analyses confirmed the induction of cell death via this pathway .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against several pathogenic bacteria. The compound demonstrated effective inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar piperazine derivatives:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 1-(2,6-Dimethylphenyl)piperazine | Phenyl instead of pyridine | Moderate anticancer activity |
| 1-(2,6-Dimethylpyridin-3-yl)piperazine | Different pyridine position | Lower antimicrobial efficacy |
| 1-(2,6-Dimethylpyridin-2-yl)piperazine | Another positional isomer | Similar GABAergic activity |
Q & A
Q. How can green chemistry principles be applied to its synthesis?
- Methodological Answer :
- Solvent-Free Reactions : Mechanochemical grinding of reagents to reduce waste .
- Biocatalysis : Lipases or transaminases for enantioselective modifications .
Contradictions & Troubleshooting
Q. Why might crystallization attempts fail, and how can this be resolved?
- Methodological Answer :
- Issue : Polymorphism due to flexible piperazine ring.
- Solution : Use mixed solvents (e.g., acetone/water) with slow evaporation; seed with pre-characterized crystals .
Q. How to address discrepancies in reported logP values?
- Methodological Answer :
- Experimental Validation : Shake-flask method (octanol/water partitioning) vs. computational tools (e.g., MarvinSuite) .
- Control pH : Ensure measurements at physiologically relevant pH (7.4) to account for ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
